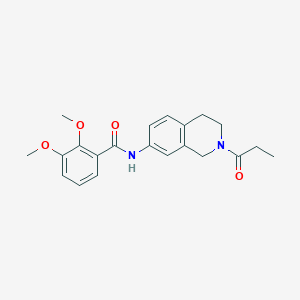

2,3-dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Description

This compound belongs to the class of tetrahydroisoquinoline-derived benzamides, characterized by a benzamide moiety linked to a 1,2,3,4-tetrahydroisoquinoline scaffold. The 2-propanoyl group at the tetrahydroisoquinoline’s nitrogen and the 2,3-dimethoxy substitution on the benzamide ring define its structural identity.

Properties

IUPAC Name |

2,3-dimethoxy-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-4-19(24)23-11-10-14-8-9-16(12-15(14)13-23)22-21(25)17-6-5-7-18(26-2)20(17)27-3/h5-9,12H,4,10-11,13H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCOOZKYAKSOLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with 1,2,3,4-tetrahydroisoquinoline derivatives. The reaction conditions often include the use of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The yields of the desired benzamide compounds can vary, with reported yields ranging from 43% to 72% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Industrial production would likely involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

2,3-Dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has several scientific research applications, including:

Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.

Neuropharmacology: The compound is studied for its effects on the central nervous system and potential therapeutic applications for neurodegenerative diseases.

Antibacterial and Antioxidant Research: Studies have shown that benzamide derivatives, including this compound, exhibit significant antibacterial and antioxidant activities.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The primary structural differences among analogs lie in:

- Acyl substituents on the tetrahydroisoquinoline nitrogen.

- Substituents on the benzamide ring (e.g., methoxy, trifluoromethyl).

- Ring system (tetrahydroquinoline vs. tetrahydroisoquinoline).

Comparative Analysis of Key Analogs

Table 1: Structural and Molecular Comparison

*Note: Molecular formula and weight for the target compound are inferred based on structural similarity to .

Functional Implications of Structural Differences

Acyl Group Variations: Propanoyl/2-Methylpropanoyl (Target vs. Furan-2-carbonyl : Introduces a heteroaromatic ring, which could enhance π-π stacking interactions but reduce metabolic stability due to furan oxidation. Cyclopropanecarbonyl : The rigid cyclopropane may restrict conformational flexibility, improving selectivity for certain targets.

Benzamide Substituents :

- Methoxy vs. Trifluoromethyl : Methoxy groups (electron-donating) may enhance resonance stabilization, whereas trifluoromethyl (electron-withdrawing) increases lipophilicity and metabolic resistance .

- Trimethoxy : Additional methoxy groups could enhance solubility but may sterically hinder target interactions.

Scaffold Differences: Tetrahydroisoquinoline (target) vs. tetrahydroquinoline (): Isoquinoline’s fused ring system alters electronic distribution and binding pocket compatibility compared to quinoline isomers.

Pharmacological Considerations

Biological Activity

2,3-Dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 306.38 g/mol

The compound acts primarily through modulation of neurotransmitter systems and has been shown to interact with various receptors involved in neuropharmacology. Its activity may involve:

- Inhibition of Monoamine Oxidase (MAO) : The compound exhibits inhibitory effects on MAO enzymes, which are crucial for the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft.

Pharmacological Effects

- Antidepressant Activity : In animal models, this compound has demonstrated significant antidepressant-like effects. These effects are attributed to its ability to increase serotonin and norepinephrine levels in the brain.

- Neuroprotective Effects : Studies indicate that the compound may provide neuroprotection against oxidative stress-induced neuronal damage. This is particularly relevant in conditions such as Alzheimer's disease.

- Analgesic Properties : The compound has shown potential analgesic effects in preclinical studies, suggesting its utility in pain management therapies.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Neuroprotective | Reduced neuronal damage | |

| Analgesic | Pain relief in animal models |

Case Studies

- Antidepressant Efficacy : A study conducted on rodents demonstrated that administration of the compound resulted in a significant decrease in depression-like behaviors as measured by the forced swim test (FST). The results indicated a dose-dependent response with maximum efficacy observed at a dosage of 10 mg/kg.

- Neuroprotection Against Oxidative Stress : In vitro studies using SH-SY5Y neuroblastoma cells showed that treatment with this compound significantly reduced cell death induced by hydrogen peroxide exposure. The mechanism was linked to enhanced antioxidant enzyme activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.